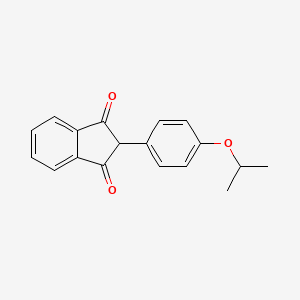
2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an indene core structure substituted with a 4-isopropoxyphenyl group and two keto groups at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Hydroxyl Protection: Protecting the hydroxyl group of the starting material, such as p-methyl phenol.
Bromine Substitution: Introducing a bromine atom to the protected phenol.
Etherification: Reacting the brominated intermediate with isopropyl alcohol to form the isopropoxy group.
Deprotection: Removing the protecting group to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods focus on achieving high yields, purity, and cost-effectiveness. The use of catalysts and optimized reaction conditions are common to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-dione
- 2-(4-Ethoxyphenyl)-1H-indene-1,3(2H)-dione
- 2-(4-Propoxyphenyl)-1H-indene-1,3(2H)-dione
Uniqueness
2-(4-Isopropoxyphenyl)-1H-indene-1,3(2H)-dione is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties.
Propiedades
Fórmula molecular |
C18H16O3 |
|---|---|
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
2-(4-propan-2-yloxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C18H16O3/c1-11(2)21-13-9-7-12(8-10-13)16-17(19)14-5-3-4-6-15(14)18(16)20/h3-11,16H,1-2H3 |
Clave InChI |
MRUNLVPGTHGVBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



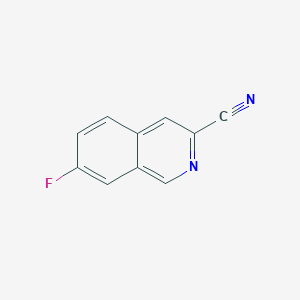

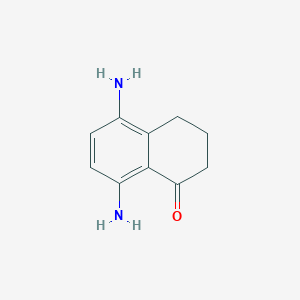
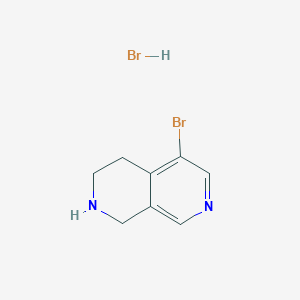
![2-Chloro-1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676843.png)
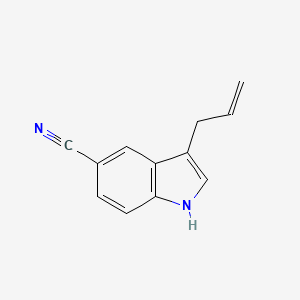
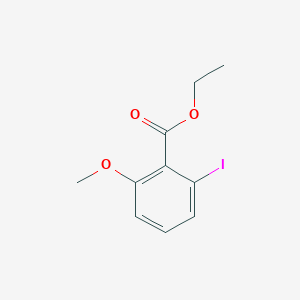
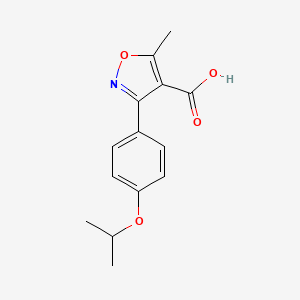
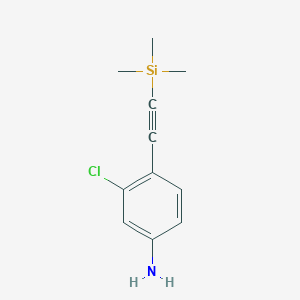
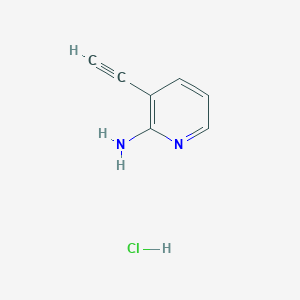
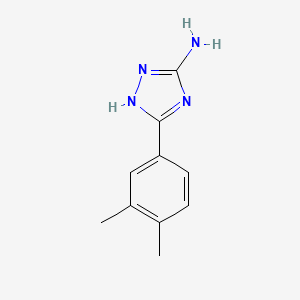
![6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13676877.png)
![7-Chlorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13676879.png)
